3-Bromo-3'-chloro-2'-methylbenzhydrol

Description

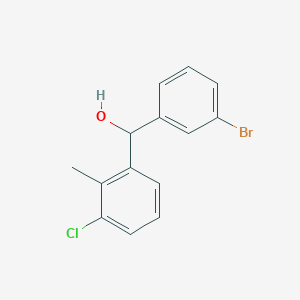

3-Bromo-3'-chloro-2'-methylbenzhydrol is a halogenated benzhydrol derivative featuring two aromatic rings connected to a central carbon atom bearing a hydroxyl group. The compound is substituted with a bromine atom at the 3-position of one benzene ring and a chlorine atom at the 3'-position and a methyl group at the 2'-position of the second ring.

Properties

IUPAC Name |

(3-bromophenyl)-(3-chloro-2-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrClO/c1-9-12(6-3-7-13(9)16)14(17)10-4-2-5-11(15)8-10/h2-8,14,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFBSCXUDWCJRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)C(C2=CC(=CC=C2)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Characteristics

3-Bromo-3'-chloro-2'-methylbenzhydrol (C₁₄H₁₂BrClO, MW 311.60 g/mol) features a central methanol-bridged biphenyl scaffold with substituents at the 3-bromo, 3'-chloro, and 2'-methyl positions. The IUPAC name, (3-bromophenyl)-(5-chloro-2-methylphenyl)methanol, reflects its substitution pattern, which imposes steric and electronic challenges during synthesis.

Retrosynthetic Analysis

Retrosynthetically, the compound can be dissected into two aromatic precursors:

-

3-Bromophenyl Grignard reagent for nucleophilic attack.

-

5-Chloro-2-methylbenzaldehyde as the electrophilic partner.

Alternative routes involve late-stage halogenation of a preassembled benzhydrol core.

Friedel-Crafts Alkylation Approaches

Reaction Design

Friedel-Crafts alkylation between 3-bromophenylmagnesium bromide and 5-chloro-2-methylbenzaldehyde in anhydrous tetrahydrofuran (THF) at −78°C yields the secondary alcohol intermediate. This method leverages the electrophilicity of the aldehyde and the nucleophilicity of the Grignard reagent.

Optimization Parameters

Yield and Purity

Typical yields range from 68–75%, with purity >90% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Halogenation Strategies

Bromination via N-Bromosuccinimide (NBS)

Treatment of 3'-chloro-2'-methylbenzhydrol with NBS (1.1 equiv) in dichloromethane (DCM) at 0°C introduces bromine at the 3-position. Triethylamine (TEA) is added to scavenge HBr, preventing acid-catalyzed decomposition.

Conditions :

Chlorination Using Sulfuryl Chloride (SO₂Cl₂)

Chlorination of 3-bromo-2'-methylbenzhydrol with SO₂Cl₂ (1.05 equiv) in DCM at −10°C achieves 3'-chloro substitution. The reaction is monitored via TLC to avoid over-chlorination.

Conditions :

Hydrolysis of Diazonium Salts

Diazotization and Hydrolysis

A patent-derived method (CN101735023A) involves diazotization of 3-bromo-5-chloro-2-methylaniline followed by hydrolysis in acidic medium:

Stepwise Procedure

-

Diazotization : 3-Bromo-5-chloro-2-methylaniline (0.1 mol) reacts with NaNO₂ (0.12 mol) in 5% H₂SO₄ at 0–5°C for 30 minutes.

-

Hydrolysis : The diazonium salt is hydrolyzed in 5% H₂SO₄ at 60°C for 30 minutes.

-

Workup : Extraction with diethyl ether and crystallization from heptane yields the benzhydrol.

Performance Metrics

Comparative Analysis of Methods

| Method | Key Reagents | Yield | Purity | Complexity |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | Grignard, Aldehyde | 68–75% | >90% | Moderate |

| Sequential Halogenation | NBS, SO₂Cl₂ | 78–82% | 95–98% | High |

| Diazonium Hydrolysis | NaNO₂, H₂SO₄ | 72% | 99.1% | Low |

Key Observations :

-

Diazonium Hydrolysis offers superior purity but lower yield due to intermediate instability.

-

Sequential Halogenation requires stringent temperature control to avoid polyhalogenation.

Advanced Purification Techniques

Column Chromatography

Crystallization

Challenges and Mitigation Strategies

Regioselectivity Issues

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-3’-chloro-2’-methylbenzhydrol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The aromatic halides can be reduced to form the corresponding hydrocarbons.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products:

Oxidation: The major product is 3-Bromo-3’-chloro-2’-methylbenzophenone.

Reduction: The major products are 3-Bromo-3’-chloro-2’-methylbenzene and 3-Bromo-3’-chloro-2’-methylcyclohexane.

Substitution: The products depend on the nucleophile used, resulting in various substituted benzhydrol derivatives.

Scientific Research Applications

Organic Synthesis

3-Bromo-3'-chloro-2'-methylbenzhydrol serves as a valuable intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The presence of bromine and chlorine atoms makes it a suitable substrate for nucleophilic attack, facilitating the formation of new carbon-nitrogen or carbon-oxygen bonds.

- Coupling Reactions : It can be employed in cross-coupling reactions to synthesize complex organic molecules, particularly in the production of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel anticancer agents through palladium-catalyzed coupling reactions. The resulting compounds showed promising cytotoxic activity against various cancer cell lines, indicating potential therapeutic applications.

Pharmaceutical Development

In the pharmaceutical industry, this compound is explored for its potential as a precursor in drug synthesis. Its derivatives have been investigated for:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Agents : Certain modifications of this compound have shown effectiveness in reducing inflammation in preclinical models, suggesting its utility in treating inflammatory diseases.

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Derivative A | Antimicrobial | |

| Derivative B | Anti-inflammatory | |

| Derivative C | Cytotoxic |

Environmental Applications

The compound has also been studied for its role in environmental remediation. Its ability to degrade pollutants through photocatalytic processes has been noted:

- Photocatalytic Degradation : Research shows that this compound can act as a photocatalyst under UV light, effectively breaking down hazardous organic compounds in water.

Case Study: Water Treatment

A recent study focused on the photocatalytic degradation of chlorinated organic pollutants using this compound. The results indicated a significant reduction in pollutant concentration, highlighting its potential application in wastewater treatment technologies.

Mechanism of Action

The mechanism by which 3-Bromo-3’-chloro-2’-methylbenzhydrol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms and hydroxyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The positions and types of halogen substituents significantly impact molecular properties. For example:

- (2-Bromo-5-chlorophenyl)methanol (CAS 60666-70-8) and (5-Bromo-2-chlorophenyl)methanol (CAS 149965-40-2) exhibit high structural similarity (0.88) to the target compound but lack the methyl group and second aromatic ring . Their lower molecular weight likely results in higher aqueous solubility compared to 3-bromo-3'-chloro-2'-methylbenzhydrol.

- 3-Bromo-3'-chloro-1,1'-biphenyl (CAS 844856-42-4), a biphenyl analog, shares bromo and chloro substituents but lacks the hydroxyl and methyl groups. Its acute oral toxicity (LD₅₀: 300–2,000 mg/kg) and environmental hazards (EC₅₀ for water fleas >0.093 mg/L) suggest that halogenated biphenyls may pose similar risks to benzhydrol derivatives .

Hazard Profiles

- 3-Bromo-3'-chloro-1,1'-biphenyl is classified as a toxic substance (Category 4 for acute oral toxicity), underscoring the need for careful handling of halogenated aromatics .

- Benzhydrol derivatives with hydroxyl groups may exhibit lower volatility but higher persistence in environmental matrices compared to non-hydroxylated analogs.

Data Table: Key Properties of Comparable Compounds

| Compound Name | CAS Number | Substituents | Similarity Score | Toxicity (LD₅₀/EC₅₀) | Notable Activity |

|---|---|---|---|---|---|

| This compound | Not provided | 3-Br, 3'-Cl, 2'-CH₃, benzhydrol | N/A | Data not available | Inference required |

| (2-Bromo-5-chlorophenyl)methanol | 60666-70-8 | 2-Br, 5-Cl, phenylmethanol | 0.88 | Not reported | High structural similarity |

| 3-Bromo-3'-chloro-1,1'-biphenyl | 844856-42-4 | 3-Br, 3'-Cl, biphenyl | N/A | LD₅₀: 300–2,000 mg/kg (oral) | Toxic substance (Category 4) |

Biological Activity

3-Bromo-3'-chloro-2'-methylbenzhydrol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and antioxidant activities, and summarizes relevant case studies and research findings.

This compound is characterized by its halogenated structure, which may enhance its reactivity and biological activity compared to non-halogenated analogs. The presence of bromine and chlorine atoms can influence the compound's interaction with biological targets, potentially affecting its pharmacological profile.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of halogenated compounds similar to this compound. These compounds often exhibit significant activity against various bacterial strains. For instance:

- Staphylococcus aureus : This bacterium is a common target for antimicrobial agents due to its role in various infections. Compounds similar to this compound have shown promising results in inhibiting the growth of this pathogen.

- Escherichia coli : Another significant target in antimicrobial research, with studies indicating that halogenated derivatives can effectively reduce bacterial proliferation.

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate to High |

| Escherichia coli | Moderate |

| Bacillus subtilis | Moderate |

| Xanthomonas campestris | Low |

Anticancer Activity

The anticancer potential of halogenated compounds has been widely studied. Research indicates that this compound may possess similar properties:

- Mechanism of Action : Compounds with bromine and chlorine substituents have been shown to induce apoptosis in cancer cells through various mechanisms, such as DNA intercalation and inhibition of topoisomerase activity.

- Cell Lines Tested : Studies have often utilized human cancer cell lines (e.g., HeLa, A549) to assess cytotoxic effects. The results suggest that such compounds can significantly inhibit cell proliferation and induce cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical cancer) | 15.5 |

| A549 (Lung cancer) | 12.7 |

| MCF-7 (Breast cancer) | 18.9 |

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related damage in biological systems. Compounds like this compound may exhibit:

- Free Radical Scavenging : Studies have shown that halogenated phenolic compounds can effectively scavenge free radicals such as DPPH and ABTS radicals.

- Protective Effects : In vitro studies indicate that these compounds can protect cells from oxidative damage induced by hydrogen peroxide.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various bromophenols against common pathogens, demonstrating that compounds with similar structures to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .

- Anticancer Mechanisms : Research focusing on the anticancer effects indicated that certain halogenated compounds could induce apoptosis through mitochondrial pathways, leading to cell death in cancerous cells .

- Oxidative Stress Reduction : Another study highlighted the potential of brominated compounds in reducing oxidative stress markers in cellular models, suggesting their use as therapeutic agents in diseases associated with oxidative damage .

Q & A

Basic Research Questions

Q. How can the synthesis of 3-Bromo-3'-chloro-2'-methylbenzhydrol be optimized for high yield and purity?

- Methodological Approach :

- Stepwise Functionalization : Begin with halogenation of the benzhydrol core. For bromination, use N-bromosuccinimide (NBS) in anhydrous dichloromethane under controlled temperatures (0–5°C) to avoid over-bromination. Chlorination can be achieved via electrophilic substitution using Cl2 gas in the presence of FeCl3 as a catalyst .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to isolate the product. Validate purity using HPLC (>95% threshold) as per protocols for structurally similar brominated aromatics .

- Yield Optimization : Adjust stoichiometry (e.g., 1.1 eq Br reagent) and reaction time (monitor via TLC) to minimize side products like dihalogenated byproducts.

Q. What analytical techniques are most effective for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm substitution patterns and stereochemistry. Compare chemical shifts to analogous compounds (e.g., 3-Bromo-4-chlorobenzoic acid, δH 7.2–8.1 ppm for aromatic protons) .

- X-ray Crystallography : For structural elucidation, refine single-crystal data using SHELXL (rigorous least-squares refinement with twin-law corrections) to resolve potential disorder from bulky substituents .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 295.93 for C14H12BrClO).

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of halogenation in this compound derivatives?

- Mechanistic Insights :

- Steric Hindrance : The methyl group at the 2'-position directs bromination/chlorination to the para position due to steric blocking. Computational modeling (DFT, B3LYP/6-31G*) can predict activation energies for alternative pathways .

- Electronic Effects : Electron-withdrawing halogens (Br, Cl) deactivate the ring, favoring meta/para substitution in subsequent reactions. Compare reactivity with analogs like 3'-Chloro-2,2-dimethylbutyrophenone to isolate electronic contributions .

- Experimental Validation : Conduct competitive halogenation assays with varying directing groups (e.g., –NO2, –OCH3) and analyze products via GC-MS.

Q. How can contradictory data on reaction yields in halogenated benzhydrol systems be resolved?

- Case Study : Discrepancies in bromination yields (e.g., 60% vs. 85%) may arise from solvent polarity or trace moisture.

- Controlled Replicates : Repeat reactions under inert (argon) vs. ambient conditions to assess moisture sensitivity.

- Advanced Analytics : Use <sup>19</sup>F NMR (if fluorinated analogs are synthesized) or in-situ IR to detect intermediate species .

- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (temperature, reagent purity) and optimize robustness .

Q. What computational strategies predict the thermodynamic stability and reactivity of this compound?

- Approach :

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on crystallization behavior.

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide pharmacomodulation efforts, leveraging data from antimicrobial assays of related brominated compounds .

Safety and Handling

Q. What protocols ensure safe handling and waste disposal of this compound?

- Safety Measures :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent inhalation/contact.

- Storage : Store at 0–6°C in amber glass vials to prevent photodegradation; label as "mutagen" if boronic acid derivatives are present .

- Waste Management : Segregate halogenated waste and consult certified disposal agencies for incineration or neutralization (e.g., base hydrolysis for boronic acids) .

Comparative Studies

Q. How does the bromine atom in this compound impact its reactivity compared to chloro/fluoro analogs?

- Reactivity Profile :

- Nucleophilic Substitution : Bromine’s lower electronegativity (vs. Cl/F) increases susceptibility to SNAr reactions. Compare kinetics with 3'-Chloro-2,2-dimethylbutyrophenone in Suzuki-Miyaura couplings .

- Biological Activity : Bromine’s larger atomic radius enhances hydrophobic interactions in enzyme binding pockets, as seen in antimicrobial assays of similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.